

Ethiofencarb-sulfone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethiofencarb-sulfone**

Cat. No.: **B150163**

[Get Quote](#)

Ethiofencarb-sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb-sulfone is a significant metabolite of the carbamate insecticide Ethiofencarb. As a member of the carbamate class, its toxicological profile is primarily defined by its role as a cholinesterase inhibitor. Understanding the chemical structure, physicochemical properties, and biological interactions of **Ethiofencarb-sulfone** is crucial for assessing its environmental fate, toxicological risk, and for the development of potential therapeutic interventions in cases of exposure. This guide provides an in-depth technical overview of **Ethiofencarb-sulfone**, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

Ethiofencarb-sulfone is chemically designated as [2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate.^[1] Its structure is characterized by a phenyl ring substituted with a methylcarbamate group and an ethylsulfonylmethyl group.

Table 1: Chemical Identification of **Ethiofencarb-sulfone**

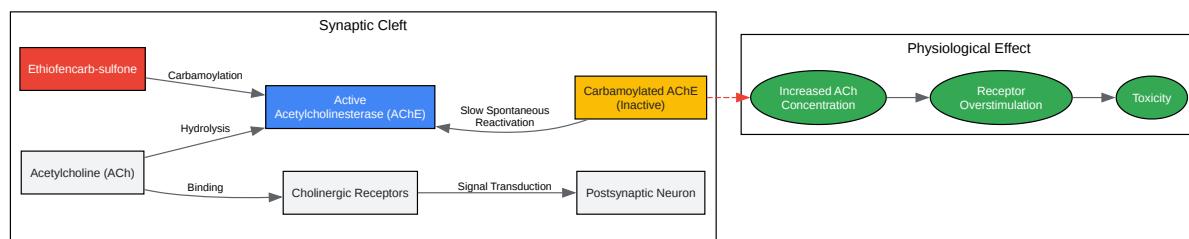
Identifier	Value
IUPAC Name	[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate [1]
CAS Number	53380-23-7 [1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S [1] [2] [3]
Molecular Weight	257.31 g/mol [1] [2] [3]
SMILES String	CCS(=O)(=O)Cc1ccccc1OC(=O)NC [1] [2]
InChI Key	IOPTXXRNXCPJGO-UHFFFAOYSA-N [2]

Physicochemical Properties

The physicochemical properties of **Ethiofencarb-sulfone** are essential for understanding its environmental transport, bioavailability, and interaction with biological systems.

Table 2: Physicochemical Properties of **Ethiofencarb-sulfone**

Property	Value	Source
Melting Point	-43.8 °C	[5]
Boiling Point	81.6 °C	[5]
Flash Point	35.6 °F (2 °C) (closed cup)	[5]
Log P (Octanol-Water Partition Coefficient)	0.17 (Calculated)	[1]
Water Solubility	Data not available	
Density	1.25 g/ml	[1]


Note: The melting and boiling points reported are from a single source and may represent data for a solution or a specific formulation.

Toxicological Profile

Mechanism of Action: Acetylcholinesterase Inhibition

Ethiofencarb-sulfone, like its parent compound Ethiofencarb, is an inhibitor of the enzyme acetylcholinesterase (AChE).^[6] AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

The mechanism of inhibition by carbamates involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine. However, the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of normal nerve function.^{[7][8]} Unlike organophosphates, the inhibition by carbamates is typically reversible.^[9]

[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of Acetylcholinesterase inhibition by **Ethiofencarb-sulfone**.

Acute Toxicity

Ethiofencarb-sulfone is classified as harmful if swallowed.^[10] The acute oral toxicity has been determined in rats.

Table 3: Acute Oral Toxicity of **Ethiofencarb-sulfone** in Rats

Sex	LD ₅₀ (mg/kg)	Reference
Male	468	[5]
Male	600-750	[5]
Female	approx. 600	[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of **Ethiofencarb-sulfone** on acetylcholinesterase, based on the widely used Ellman's method.[\[2\]](#) [\[4\]](#)

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ACh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

- Acetylcholinesterase (AChE) from *Electrophorus electricus* (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Sodium Phosphate Buffer (0.1 M, pH 8.0)
- **Ethiofencarb-sulfone** (test inhibitor)
- Positive control inhibitor (e.g., physostigmine)
- 96-well clear, flat-bottom microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
 - Prepare a fresh stock solution of ATCI (15 mM) in deionized water.
 - Prepare serial dilutions of **Ethiofencarb-sulfone** and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired concentrations.
- Assay Protocol (in a 96-well plate):
 - Add 20 µL of phosphate buffer to the blank wells.
 - Add 20 µL of the different concentrations of **Ethiofencarb-sulfone** or the positive control to the test and positive control wells, respectively.
 - Add 20 µL of the buffer (with the same percentage of solvent as the inhibitor solutions) to the negative control wells.
 - Add 20 µL of the AChE solution to all wells except the blank.
 - Incubate the plate at room temperature for 15 minutes.
 - Add 10 µL of DTNB solution to all wells.
 - Initiate the reaction by adding 10 µL of ATCI solution to all wells.
 - Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.

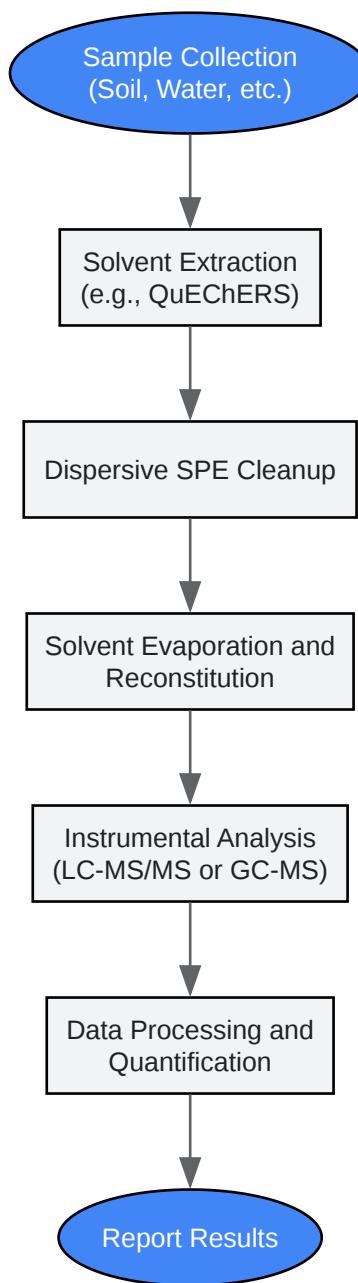
- Determine the percentage of inhibition for each concentration of **Ethiofencarb-sulfone** using the following formula: % Inhibition = $[1 - (\text{Rate of test well} / \text{Rate of negative control well})] \times 100$
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the Acetylcholinesterase inhibition assay.

Analytical Method for Determination in Environmental Matrices

The analysis of **Ethiofencarb-sulfone** in environmental samples such as soil and water typically involves sample extraction followed by chromatographic analysis.


Principle: The analyte is extracted from the sample matrix using an appropriate solvent system. The extract is then cleaned up to remove interfering substances and concentrated before analysis by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation (QuEChERS-based approach): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

- Extraction:
 - Weigh a representative sample (e.g., 10 g of soil or 10 mL of water) into a centrifuge tube.
 - Add an appropriate amount of water (for soil samples) and an internal standard.
 - Add an extraction solvent (e.g., acetonitrile).
 - Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.
 - Shake vigorously and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant (acetonitrile layer).
 - Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
 - Vortex and centrifuge.
- Analysis:
 - The final cleaned-up extract is ready for injection into the GC-MS or LC-MS/MS system.

Instrumental Analysis:

- GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be required for some metabolites.
- LC-MS/MS: A highly sensitive and selective technique, often preferred for the analysis of carbamates and their metabolites due to their thermal lability.

[Click to download full resolution via product page](#)

Figure 3. General experimental workflow for the analysis of **Ethiofencarb-sulfone**.

Conclusion

Ethiofencarb-sulfone, a metabolite of the insecticide Ethiofencarb, is a compound of interest due to its potential toxicological effects as a cholinesterase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action, and standardized experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in environmental science, toxicology, and drug development, facilitating a deeper understanding and further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethiofencarb sulfone [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 6. Ethiofencarb-sulfone certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Ethiofencarb-sulfone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150163#ethiofencarb-sulfone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com